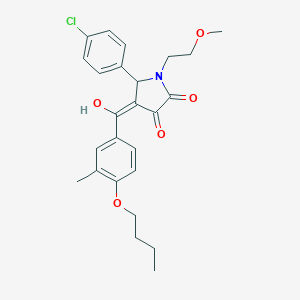
4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BMH-21, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. BMH-21 belongs to the class of compounds known as pyrroloiminoquinones, which have been shown to possess potent cytotoxic activity against a range of cancer cell lines.
Wirkmechanismus
The precise mechanism of action of 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of DNA damage. 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to selectively target cancer cells by exploiting the increased levels of ROS and DNA damage that are characteristic of cancer cells.
Biochemical and Physiological Effects
4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the activity of certain enzymes that are involved in cancer progression, such as topoisomerase II and Hsp90.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one as a research tool is its potent cytotoxic activity against cancer cells. This makes it a valuable compound for studying the mechanisms of cancer cell death and identifying potential targets for anticancer therapy. However, one limitation of 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is its relatively complex synthesis, which can make it difficult and expensive to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of more efficient and cost-effective methods for synthesizing 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one and related pyrroloiminoquinones. Another area of interest is the identification of the precise molecular targets of 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one and the mechanisms by which it induces cell death. This could lead to the development of more targeted and effective anticancer therapies. Finally, further studies are needed to evaluate the safety and efficacy of 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one in animal models and clinical trials.
Synthesemethoden
4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one is synthesized through a multi-step process that involves the condensation of 3-methyl-4-aminobenzoic acid with 4-chlorobenzaldehyde, followed by cyclization with 2-methoxyethylamine and butyl isocyanate. The resulting compound is then subjected to a series of chemical transformations to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one exhibits potent cytotoxic activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer. In vivo studies have also demonstrated that 4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one can inhibit tumor growth and metastasis in animal models of cancer.
Eigenschaften
Produktname |
4-(4-butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C25H28ClNO5 |
Molekulargewicht |
457.9 g/mol |
IUPAC-Name |
(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-chlorophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H28ClNO5/c1-4-5-13-32-20-11-8-18(15-16(20)2)23(28)21-22(17-6-9-19(26)10-7-17)27(12-14-31-3)25(30)24(21)29/h6-11,15,22,28H,4-5,12-14H2,1-3H3/b23-21+ |
InChI-Schlüssel |
XOHMCWZCROQOKQ-XTQSDGFTSA-N |
Isomerische SMILES |
CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)Cl)/O)C |
SMILES |
CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)Cl)O)C |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)Cl)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-{1-[2-(dimethylammonio)ethyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}[4-(prop-2-en-1-yloxy)phenyl]methanolate](/img/structure/B266741.png)
![(E)-{2-(2,3-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B266744.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266745.png)

![(E)-{2-(3,4-diethoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B266756.png)
![(E)-(4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B266758.png)
![5-[4-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266760.png)




![5-[3-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266772.png)
![5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266774.png)
![(E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266778.png)